Cas no 75762-59-3 (3-Bromo-3'-chlorobenzophenone)
3-Bromo-3'-chlorobenzophenone Chemical and Physical Properties
Names and Identifiers
-
- (3-bromophenyl)(3-chlorophenyl)methanone
- (3-bromophenyl)-(3-chlorophenyl)methanone
- 3-Bromo-3'-chlorobenzophenone
- MFCD06201573
- AKOS011081845
- SCHEMBL9353671
- DTXSID90373598
- 75762-59-3
-
- MDL: MFCD06201573
- Inchi: 1S/C13H8BrClO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H
- InChI Key: WXMHVTXKPGMUOB-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C(C1C=CC=C(C=1)Cl)=O
Computed Properties
- Exact Mass: 293.94500
- Monoisotopic Mass: 293.94471g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 4.33350
3-Bromo-3'-chlorobenzophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
3-Bromo-3'-chlorobenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022812-1g |
3-Bromo-3'-chlorobenzophenone |
75762-59-3 | 97% | 1g |
£273.00 | 2022-03-01 | |
| Fluorochem | 022812-5g |
3-Bromo-3'-chlorobenzophenone |
75762-59-3 | 97% | 5g |
£691.00 | 2022-03-01 | |
| Fluorochem | 022812-25g |
3-Bromo-3'-chlorobenzophenone |
75762-59-3 | 97% | 25g |
£2295.00 | 2022-03-01 | |
| TRC | B088450-250mg |
3-Bromo-3'-chlorobenzophenone |
75762-59-3 | 250mg |
$ 290.00 | 2022-06-07 | ||
| TRC | B088450-500mg |
3-Bromo-3'-chlorobenzophenone |
75762-59-3 | 500mg |
$ 480.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650824-1g |
(3-Bromophenyl)(3-chlorophenyl)methanone |
75762-59-3 | 98% | 1g |
¥7562.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650824-5g |
(3-Bromophenyl)(3-chlorophenyl)methanone |
75762-59-3 | 98% | 5g |
¥13135.00 | 2024-07-28 | |
| A2B Chem LLC | AC56943-1g |
3-BROMO-3'-CHLOROBENZOPHENONE |
75762-59-3 | 97% | 1g |
$423.00 | 2024-04-19 | |
| A2B Chem LLC | AC56943-2g |
3-BROMO-3'-CHLOROBENZOPHENONE |
75762-59-3 | 97% | 2g |
$737.00 | 2024-04-19 | |
| A2B Chem LLC | AC56943-5g |
3-BROMO-3'-CHLOROBENZOPHENONE |
75762-59-3 | 97% | 5g |
$1288.00 | 2024-04-19 |
3-Bromo-3'-chlorobenzophenone Related Literature
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 3-Bromo-3'-chlorobenzophenone
(3-Bromophenyl)(3-Chlorophenyl)Methanone: A Comprehensive Overview
The compound (3-bromophenyl)(3-chlorophenyl)methanone, also known by its CAS number 75762-59-3, is a significant organic molecule with a unique structure and diverse applications. This compound belongs to the class of diarylmethanones, which are widely studied for their chemical properties and potential uses in various fields. The molecule consists of two aromatic rings, each substituted with bromine and chlorine atoms, respectively, connected through a central ketone group. This configuration imparts the compound with distinct electronic and steric properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of (3-bromophenyl)(3-chlorophenyl)methanone in the field of medicinal chemistry. Researchers have explored its potential as a building block for drug development, particularly in the design of bioactive molecules. The presence of halogen substituents on the aromatic rings enhances the molecule's ability to participate in various chemical reactions, such as nucleophilic aromatic substitution and cross-coupling reactions. These reactions are crucial for synthesizing complex organic structures with desired pharmacological properties.
In addition to its role in drug discovery, (3-bromophenyl)(3-chlorophenyl)methanone has been investigated for its applications in materials science. The compound's ability to form stable coordination complexes with transition metals has led to its use in catalytic processes. For instance, recent research has demonstrated its effectiveness as a ligand in palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis. This highlights the compound's versatility and its potential to contribute to the development of novel catalytic systems.
The synthesis of (3-bromophenyl)(3-chlorophenyl)methanone has also been a topic of interest among chemists. Traditional methods involve Friedel-Crafts acylation or nucleophilic aromatic substitution, but recent advancements have introduced more efficient and environmentally friendly approaches. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high yields. Such innovations not only enhance the feasibility of large-scale production but also align with the growing demand for sustainable chemical processes.
Furthermore, the compound's photophysical properties have been explored for applications in optoelectronics. Studies have shown that (3-bromophenyl)(3-chlorophenyl)methanone exhibits strong fluorescence under certain conditions, making it a candidate for use in light-emitting diodes (LEDs) and sensors. The integration of halogen substituents into the aromatic system enhances the molecule's absorption and emission characteristics, which are critical for these applications.
In conclusion, (3-bromophenyl)(3-chlorophenyl)methanone is a versatile compound with a wide range of applications across different scientific disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as an important molecule for future research and development. As ongoing studies continue to uncover new properties and uses, this compound is expected to play an increasingly significant role in both academic and industrial settings.
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